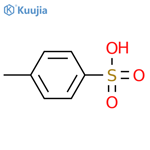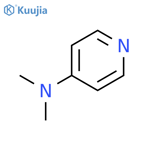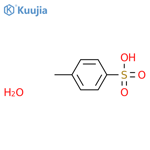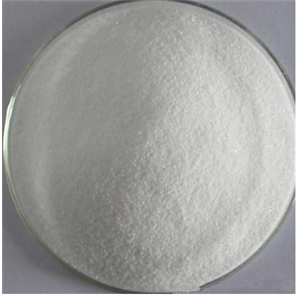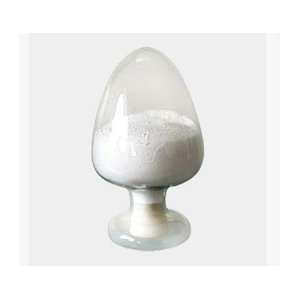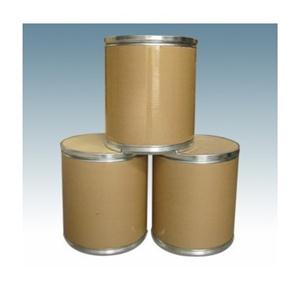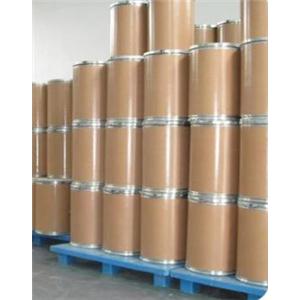- Method for the synthesis of polyethers, World Intellectual Property Organization, , ,
Cas no 1122-58-3 (4-Dimethylaminopyridine)
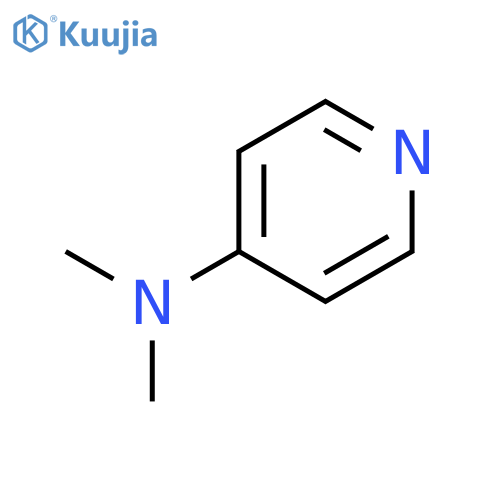
4-Dimethylaminopyridine 化学的及び物理的性質
名前と識別子
-
- 4-Dimethylaminopyridine
- 2,6-DICHLOROPYRIDINE
- AURORA KA-6495
- 4-(dimethylamino)-pyridin
- 4-Dimethylaminepyridine
- gamma-(Dimethylamino)pyridine
- N,N-Dimethyl-4-aminopyridine
- n,n-dimethyl-4-pyridinamin
- p-Dimethylaminopyridine
- Pyridine, 4-(dimethylamino)-
- 4-(DIMETHYLAMINO)PYRIDINE SOLUTION
- N,N'-DIMEHTYL-4-PYRIDINAMINE
- 4-(Dimethylamino)PyridineForSynthesis
- 4-Dimethylaminopyridine,>
- Dmap(4-Dimethylaminopyridine)
- 4-Pyridinamine, N,N-dimethyl-
- 4,4-dimethylaminopyridine
- 4-(Dimethylamino)pyridine
- N-(4-pyridyl)dimethylamine
- 4-(N,N-DIMETHYLAMINO)-PYRIDINE
- DIMETHYLAMINOPYRIDINE, 4-(AS)
- DMAP
- Tetrabutyl ammonium bromide(TBAB)
- C7H10N2
- 26DCLPY
- 4-(Dimethylamino)pyridine,N,N-Dimethylpyridin-4-amine,DMAP
- 4-Dimethylami
- 4-Dimethylaminopyrid
- DMAP solution
- N,N-Dimethylpyridin-4-amine DMAP
- N,N-Dimethylpyridin-4-amine
- imethylaminopyridine
- N,N-DIMETHYL-4-PYRIDINAMINE
- 4-DIMETHYLAMINO PYRIDINE
- 4-dimethylamino-pyridine
- dimethylpyridin-4-ylamine
- 4-(dimethylamino)-pyridine
- 4-(n,n-dimethylamino)pyridine
- 4-Dimeth
- 4-dimethylaminopyridme
- dimethyl-pyridin-4yl-amine
- InChI=1/C7H10N2/c1-9(2)7-3-5-8-6-4-7/h3-6H,1-2H
- 4-(N,N-dimethyl amino)pyridine
- NCGC00257546-01
- 4-(N, N-dimethylamino)-pyridine
- 4-dimetylamino- pyridine
- 4-(N, N-dimethylamino)pyridine
- N,N-dimethyl-N-(4-pyridinyl)amine
- 4-(Dimethylamino)pyridine, ReagentPlus(R), >=99%
- 4-(Dimethylamino)pyridine, pharmaceutical impurity standard
- HY-Y1089
- 4-(Dimethylamino)pyridine, purum, >=98.0% (NT)
- VALACICLOVIR HYDROCHLORIDE HYDRATE IMPURITY G [EP IMPURITY]
- AM20050674
- (4-DMAP);4-Dimethylaminopyridine
- NS00008104
- EN300-20577
- 4-(N,N-dimethyl-amino)pyridine
- 4-(dimethyl)aminopyridine
- para-N,N-dimethylamino-pyridine
- p-(dimethylamino)-pyridine
- 4-dimetylamino-pyridine
- 4-dimethylaminopyridine-
- n,n-dimethylpyridin-4-amin
- DMAP [MI]
- 4-(Dimethylamino-)pyridine
- Tox21_302184
- 4-(dimethylarnino)pyridine
- 4-(Dimethylamino)pyridine; >99%
- MFCD00006418
- N,N dimethyl-4-pyridinamine
- 4-(dimethylamino)pryidine
- 4 -dimethylaminopyridine
- p-dimethylamino-pyridine
- 4-di methylaminopyridine
- N,N-dimethyl-4-pyridineamine
- FT-0725083
- dimethyl-pyridin-4-yl-amine
- 4(N,N-dimethylamino)pyridine
- N,N-dimethylpyridin -4-amine
- 4-dimethylaminopridine
- p-dimethylamino pyridine
- JGD
- 4-DMAP
- 4-(dimethyamino)pyridine
- 4-(dimethlyamino)-pyridine
- 4-Dimethykaminopyridine (DMAP)
- N,N-dimethylpyridine-4-amine
- N,N-dimethyl-pyridin-4-yl-amine
- PD074147
- 4-dimethylaminopyridin
- SB40777
- N,N-dimethyl 4-pyridinamine
- A15124
- 4-(Dimethylamino)pyridine, puriss., >=99.0% (NT)
- 4(dimethylamino)pyridine
- 4-dimethyaminopyridine
- Q-200466
- 4-(N
- 4-(dimethyl amino)pyridine
- 4-dimethylamino pyridin
- 4-(N,N dimethylamino)-pyridine
- Z104478964
- 4-(dimethyl-amino)-pyridine
- 4-di-methylaminopyridine
- 4-(N,N'-dimethylamino)pyridine
- CAS-1122-58-3
- 4-(Dimethylamino)pyridine, prilled, 99%
- 4-Dimethylaminopyr
- 4-dimethylamino- pyridine
- 4-(dimethylamino)pyridine (DMAP)
- N, N-dimethyl-4-aminopyridine
- F0001-0270
- 4dimethylaminopyridine
- Valaciclovir impurity G
- AC-13385
- 4-dimethylamine pyridine
- 4-(dimethyiamino)pyridine
- n,n'-dimethyl-4-pyridinamine
- 4--(N,N'-dimethylamino) pyridine
- N,N-Dimethy-4-aminopyridine
- para-(N,N-dimethylamino) pyridine
- PFP1R6P0S8
- p-N,N-dimethylaminopyridine
- CHEMBL3561645
- DMAP pound>>N,N-Dimethylpyridin-4-amine
- BCP26534
- para-dimethylaminopyridine
- Valaciclovir impurity G, European Pharmacopoeia (EP) Reference Standard
- VALACICLOVIR HYDROCHLORIDE IMPURITY G [EP IMPURITY]
- 4-dimethylarninopyridine
- BDBM50556493
- dimethyl-4-pyridylamine
- 4-(Dimethylamino)pyridine, ChemDose(TM) tablets, Loading: 0.04 mmol tablet.
- FT-0602715
- 887925-31-7
- 4-dimethylaminopiridine
- EINECS 214-353-5
- 4-dimethylaminopryidine
- CX1367
- DTXSID0044369
- 4-dimethlyaminopyridine
- 4-(n,n,-dimethylamino)pyridine
- 4(dimethylamino) pyridine
- SCHEMBL189
- n,n-dimethyl-4-amino pyridine
- 4-Dimethylaminopyridine (DMAP)
- 4-(N, N-dimethylamino) pyridine
- 4- dimethylaminopyridine
- AKOS000120170
- 4-(dimethyl amino) pyridine
- 4-(dimethyl-amino)pyridine
- DTXCID8024369
- 1122-58-3
- UNII-PFP1R6P0S8
- 4-di-methylamino-pyridine
- CS-W008903
- 4-(N,N-dimethylamino) pyridine
- STR00352
- .gamma.-(Dimethylamino)pyridine
- CHEBI:182593
- 4-dimethlaminopyridine
- 4-(N,N-dimethyiamino)pyridine
- PS-4600
- 4-dimetylaminopyridine
- D1450
- 5-22-09-00112 (Beilstein Handbook Reference)
- 4(N,N dimethylamino)pyridine
- 4-(dimethylamino) pyridine
- BRN 0110354
- Q229897
- 4-(N,N-dimetylamino)pyridine
- dimethylpyridin-4-yl-amine
- 4-(N,N-dimethyl)aminopyridine
- 4-dimethylammopyridine
- 4-(Dimethylamino)- pyridine
- 4-[dimethylamino]pyridine
- CCRIS 6176
- AR-360/40355729
- N,N-dimethyl-pyridin-4-amine
- 4-dimethy-laminopyridine
- BP-21319
- 4-(N,N-dimethyamino)pyridine
- 4- (dimethylamino)pyridine
- 4-(N,N'-dimethylamino) pyridine
- N,NDimethyl4pyridinamine
- DA-19672
- N,NDimethylpyridin4amine
- DMAP; N4,N4-Dimethylpyridin-4-amine
- VALACICLOVIR HYDROCHLORIDE IMPURITY G (EP IMPURITY)
- DB-016064
- 4-Pyridinamine,N,N-dimethyl-, hydrobromide, hydrate (1:1:2)
- PYRIDINE, 4-DIMETHYLAMINO-
- VALACICLOVIR HYDROCHLORIDE HYDRATE IMPURITY G (EP IMPURITY)
- 4Pyridinamine, N,Ndimethyl
- pDimethylaminopyridine
- gamma(Dimethylamino)pyridine
- Pyridine, 4(dimethylamino)
- STK865133
-
- MDL: MFCD00006418
- インチ: 1S/C7H10N2/c1-9(2)7-3-5-8-6-4-7/h3-6H,1-2H3
- InChIKey: VHYFNPMBLIVWCW-UHFFFAOYSA-N
- ほほえんだ: N(C([H])([H])[H])(C([H])([H])[H])C1C([H])=C([H])N=C([H])C=1[H]
- BRN: 110354
計算された属性
- せいみつぶんしりょう: 122.084398g/mol
- ひょうめんでんか: 0
- XLogP3: 1.3
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 回転可能化学結合数: 1
- どういたいしつりょう: 122.084398g/mol
- 単一同位体質量: 122.084398g/mol
- 水素結合トポロジー分子極性表面積: 16.1Ų
- 重原子数: 9
- 複雑さ: 75
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: Solid
- 密度みつど: 0.884 g/mL at 25 °C
- ゆうかいてん: 108-110 °C (lit.)
- ふってん: 190°C/150mmHg(lit.)
- フラッシュポイント: 華氏温度:230°f
摂氏度:110°c - 屈折率: n20/D 1.417
- PH値: 11 (60g/l, H2O, 20℃)
- ようかいど: methanol: 50 mg/mL, clear
- すいようせい: 76 g/L (25 ºC)
- あんていせい: Stable. Incompatible with acids, oxidizing agents.
- PSA: 16.13000
- LogP: 1.14760
- 濃度: 0.5 M in THF
- マーカー: 3389
- ようかいせい: ほとんどの有機溶媒、例えば
- 酸性度係数(pKa): pKa (20°): 9.7
4-Dimethylaminopyridine セキュリティ情報
-
記号:

- ヒント:あぶない
- シグナルワード:Danger
- 危害声明: H301,H310,H315,H319,H335
- 警告文: P261,P280,P301+P310,P302+P350,P305+P351+P338,P310
- 危険物輸送番号:UN 2811 6.1/PG 2
- WGKドイツ:3
- 危険カテゴリコード: 24/25-36/37/38
- セキュリティの説明: S36/37/39-S45-S28A-S26-S28-S36/37-S53-S27-S22
- RTECS番号:US8400000
-
危険物標識:

- 危険レベル:6.1
- TSCA:T
- ちょぞうじょうけん:Store at room temperature
- 危険レベル:8
- リスク用語:R24/25; R34
- セキュリティ用語:8
- 包装等級:II
- 包装カテゴリ:II
- 包装グループ:I
4-Dimethylaminopyridine 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関番号:
2933399090概要:
2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
4-Dimethylaminopyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0001-0270-5g |
"N,N-dimethylpyridin-4-amine" |
1122-58-3 | 95%+ | 5g |
$60.0 | 2023-11-21 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R004061-25g |
4-Dimethylaminopyridine |
1122-58-3 | 99% | 25g |
¥28 | 2023-09-10 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0464510239-50g |
4-Dimethylaminopyridine |
1122-58-3 | 99% | 50g |
¥ 70.6 | 2024-07-20 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A13016-5g |
4-(Dimethylamino)pyridine, 99% |
1122-58-3 | 99% | 5g |
¥230.00 | 2023-03-16 | |
| Life Chemicals | F0001-0270-0.5g |
"N,N-dimethylpyridin-4-amine" |
1122-58-3 | 95%+ | 0.5g |
$19.0 | 2023-11-21 | |
| Enamine | EN300-20577-10.0g |
N,N-dimethylpyridin-4-amine |
1122-58-3 | 95% | 10.0g |
$27.0 | 2023-07-07 | |
| Oakwood | 001704-10g |
4-Dimethylaminopyridine |
1122-58-3 | 98% | 10g |
$15.00 | 2024-07-19 | |
| Oakwood | 001704-500g |
4-Dimethylaminopyridine |
1122-58-3 | 98% | 500g |
$55.00 | 2024-07-19 | |
| Oakwood | 133700-100g |
4-(Dimethylamino)pyridine; >99% |
1122-58-3 | 99% | 100g |
$29.00 | 2024-07-19 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHR2925-500MG |
4-Dimethylaminopyridine |
1122-58-3 | 500mg |
¥5499.17 | 2025-01-10 |
4-Dimethylaminopyridine 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
ごうせいかいろ 3
ごうせいかいろ 4
ごうせいかいろ 5
ごうせいかいろ 6
ごうせいかいろ 7
ごうせいかいろ 8
ごうせいかいろ 9
ごうせいかいろ 10
ごうせいかいろ 11
1.2 Solvents: Toluene ; heated; rt
- UV-cured hyperbranched polyester polythiol(H20-SH)-epoxy acrylate networks: Preparation, thermal and mechanical properties, Journal of Macromolecular Science, 2017, 54(10), 662-668
ごうせいかいろ 12
- Influence of Anion-Binding Schreiner's Thiourea on DMAP Salts: Synergistic Catalysis toward the Stereoselective Dehydrative Glycosylation from 2-Deoxyhemiacetals, Journal of Organic Chemistry, 2021, 86(1), 1253-1261
ごうせいかいろ 13
ごうせいかいろ 14
ごうせいかいろ 15
ごうせいかいろ 16
ごうせいかいろ 17
ごうせいかいろ 18
- Co-initiated hyperbranched-polydendron building blocks for the direct nanoprecipitation of dendron-directed patchy particles with heterogeneous surface functionality, Polymer Chemistry, 2018, 9(14), 1767-1771
ごうせいかいろ 19
ごうせいかいろ 20
ごうせいかいろ 21
ごうせいかいろ 22
ごうせいかいろ 23
- Corrigendum to "Sustained localized presentation of RNA interfering molecules from in situ forming hydrogels to guide stem cell osteogenic differentiation" [Biomaterials 35/24 (2014) 6278-6286] [Erratum to document cited in CA161:090975], Biomaterials, 2017, 125,
4-Dimethylaminopyridine Raw materials
4-Dimethylaminopyridine Preparation Products
4-Dimethylaminopyridine サプライヤー
4-Dimethylaminopyridine 関連文献
-
1. Atropisomeric α-methyl substituted analogues of 4-(dimethylamino)pyridine: synthesis and evaluation as acyl transfer catalystsAlan C. Spivey,Adrian Maddaford,David P. Leese,Alison J. Redgrave J. Chem. Soc. Perkin Trans. 1 2001 1785
-
Dimple Kumari,Anjitha S. G.,Chandra Shekhar Pant,Mahendra Patil,Haridwar Singh,Shaibal Banerjee RSC Adv. 2014 4 39924
-
José M. López-de-Luzuriaga,Elena Manso,Miguel Monge,M. Elena Olmos,María Rodríguez-Castillo,Diego Sampedro Dalton Trans. 2015 44 11029
-
James I. Murray,Rudiger Woscholski,Alan C. Spivey Chem. Commun. 2014 50 13608
-
Sarfaraz Ali Ghumro,Sana Saleem,Mariya al-Rashida,Nafees Iqbal,Rima D. Alharthy,Shakil Ahmed,Syed Tarique Moin,Abdul Hameed RSC Adv. 2017 7 34197
-
Sami Fadlallah,Pallabi Sinha Roy,Gil Garnier,Kei Saito,Florent Allais Green Chem. 2021 23 1495
-
7. A novel oxygen-to-carbon ester migration catalysed by 4-(N,N-dimethylamino)-pyridine in the benzofuranone ring systemT. Howard Black,Steven M. Arrivo,Jeffry S. Schumm,John M. Knobeloch J. Chem. Soc. Chem. Commun. 1986 1524
-
Etienne Baranoff,Il Jung,Rosario Scopelliti,Euro Solari,Michael Gr?tzel,Md. Khaja Nazeeruddin Dalton Trans. 2011 40 6860
-
Deepak Devadiga,T. N. Ahipa RSC Adv. 2019 9 23161
-
10. Total synthesis of macrodiolide ionophores aplasmomycin A and boromycin via double ring contractionMitchell A. Avery,Satish C. Choudhry,Om Prakash Dhingra,Brian D. Gray,Myung-chol Kang,Shen-chun Kuo,Thalathani R. Vedananda,James D. White,Alan J. Whittle Org. Biomol. Chem. 2014 12 9116
4-Dimethylaminopyridineに関する追加情報
4-Dimethylaminopyridine (CAS No. 1122-58-3): A Versatile Catalyst in Organic Synthesis and Biomedical Applications
4-Dimethylaminopyridine, commonly abbreviated as DMAP and identified by its CAS No. 1122-58-3, is a heterocyclic organic compound renowned for its exceptional catalytic properties across multiple disciplines. This pyridine derivative, featuring a dimethylamino group at the 4-position of its benzene-like ring structure, has been extensively studied for over five decades due to its ability to facilitate a wide range of chemical reactions with high efficiency and selectivity. Its molecular formula, C8H10N2, corresponds to a molar mass of approximately 136.17 g/mol, with a melting point of 69–70°C and solubility in common organic solvents such as dichloromethane and acetonitrile. The compound’s unique electronic configuration, arising from the electron-donating nature of the dimethylamino substituent, positions it as a pivotal tool in asymmetric synthesis, peptide coupling, and medicinal chemistry.
In organic synthesis, 4-Dimethylaminopyridine functions primarily as a phase-transfer catalyst (PTC) and general acid/base catalyst. Recent advancements have highlighted its role in promoting esterification reactions under environmentally benign conditions. For instance, studies published in the Journal of Green Chemistry (2023) demonstrated that DMAP can catalyze the transesterification of fatty acid methyl esters (FAMEs) with high yields when combined with solid-supported ionic liquids. This approach reduces solvent waste and enhances recyclability compared to traditional homogeneous catalyst systems. Additionally, DMAP has been integrated into continuous flow reactors for the synthesis of bioactive compounds, enabling real-time monitoring and minimizing reaction time—a critical advantage for large-scale pharmaceutical production.
The biomedical field has increasingly leveraged CAS 1122-58-3-based compounds in drug discovery pipelines. A notable application involves its use as an activating agent in peptide coupling reactions during the development of targeted therapeutics. Researchers at Stanford University’s Department of Chemistry (Nature Communications, 2024) recently utilized DMAP to synthesize novel peptidomimetic inhibitors for protein kinases implicated in cancer progression. The catalyst’s ability to stabilize carbodiimide intermediates under mild conditions ensured high fidelity in forming amide bonds without compromising the biological activity of resulting molecules.
In drug delivery systems, 4-Dimethylaminopyridine-functionalized nanoparticles have emerged as promising carriers for hydrophobic pharmaceuticals. A collaborative study between MIT and Harvard Medical School (ACS Nano, 2023) revealed that DMAP-modified polymeric carriers enhance the solubility and bioavailability of poorly water-soluble drugs such as paclitaxel by creating favorable microenvironments for dissolution processes. These findings underscore DMAP’s potential beyond traditional catalysis roles into advanced material science applications.
A groundbreaking discovery published in Angewandte Chemie International Edition (January 2024) identified CAS No. 1122-58-3-based ligands in transition metal catalysis systems. By coordinating palladium complexes during Suzuki-Miyaura cross-coupling reactions, these ligands achieved enantioselectivities exceeding 95% ee while operating at ambient temperatures—a significant improvement over conventional phosphine ligands that require elevated reaction conditions. This innovation has direct implications for reducing energy consumption during pharmaceutical intermediate production.
In enzymology research, 4-Dimethylaminopyridine continues to serve as an effective acetylcholinesterase inhibitor model compound. A comparative analysis featured in Bioorganic & Medicinal Chemistry Letters (June 2023) showed that certain DMAP derivatives exhibit higher selectivity profiles than tacrine or donepezil analogs when tested against Alzheimer’s disease-related enzyme targets. Such insights are driving efforts to design next-generation neuroprotective agents with minimized off-target effects.
Surface modification techniques employing CAS No. 1122-58-3-derived reagents have gained traction in tissue engineering applications. Scientists at ETH Zurich demonstrated that attaching DMAP groups onto titanium implants creates surfaces that selectively adsorb osteogenic proteins while resisting bacterial colonization (Advanced Materials Interfaces, March 2024). This dual functionality stems from the compound’s ability to form hydrogen bonds with biomolecules while maintaining hydrophobic interactions necessary for microbial resistance.
Spectroscopic studies using modern analytical techniques like time-resolved fluorescence microscopy have revealed novel mechanistic details about DMAP-catalyzed reactions at molecular interfaces (JACS Au, October 2023). Researchers observed how the dimethylamino group acts as an electron relay during interfacial proton transfers between organic phases and aqueous buffers during peptide bond formation—a phenomenon previously obscured by conventional spectroscopic methods.
Nanoparticle-stabilized forms of CAS No. The compound's role in stabilizing lipid nanoparticles has also been explored for mRNA vaccine delivery systems (Nano Letters, July 2024). By incorporating DMAP into lipid bilayers through click chemistry approaches, researchers achieved enhanced stability against enzymatic degradation while maintaining low cytotoxicity levels—critical parameters for next-generation vaccine formulations.
A recent computational chemistry study using density functional theory (DFT) provided atomic-level insights into DMAP’s catalytic mechanism (RSC Advances, April 2024). Simulations confirmed that the nitrogen lone pair electrons from the dimethylamino group directly interact with electrophilic intermediates via charge transfer processes rather than simple proton shuttling as previously assumed. This revised understanding is guiding the design of new pyridinium-based catalysts with tailored electronic properties for specific reaction pathways.
In analytical chemistry applications,
CAS No.
-based sensors have been developed using electrochemical platforms (Sensors & Actuators B,
February
The compound's amine functionality enables selective binding interactions with metal ions such as Cu++ , leading to highly sensitive detection mechanisms with sub-nanomolar limits of detection when immobilized on graphene oxide substrates.
The compound's role extends into supramolecular chemistry where it serves as a building block for self-assembling structures (Nature Chemistry,
March
A research team from Cambridge University synthesized rotaxane architectures using DMAP-functionalized macrocycles that exhibit pH-responsive mechanical properties—ideal candidates for smart drug release systems requiring environmental stimuli activation.
Recent advances also highlight its utility in sustainable chemistry processes.
A study published in Chemical Engineering Journal (May)
demonstrated solvent-free synthesis conditions using silica-supported DMAP nanocatalysts achieving >99% conversion rates for glycosylation reactions typically requiring toxic organic solvents.
In photopharmacology research,
the pyridinium core structure proves advantageous.
Researchers from Tokyo Tech engineered photoactivatable prodrugs incorporating DMAP units whose catalytic activity can be precisely controlled via visible light irradiation (J Med Chem,
April)
Thermal stability studies conducted under accelerated aging conditions reveal improved performance characteristics.
When used in conjunction with microwave-assisted protocols,
1122-58-3 (4-Dimethylaminopyridine) 関連製品
- 82942-26-5(DIMETHYLAMINOPYRIDINE, POLYMER-BOUND)
- 54-96-6(Amifampridine)
- 2767-90-0((1-Pyridin-4-yl)piperidine)
- 619-84-1(4-(Dimethylamino)benzoic acid)
- 1121-58-0(N-Methyl-4-pyridinamine)
- 580-15-4(6-Aminoquinoline)
- 624-78-2(N-Ethylmethylamine)
- 18364-47-1(N-Methylpyridin-3-amine)
- 2576420-79-4(cis-3-Benzyloxymethyl-cyclobutanecarboxylic acid)
- 1276414-27-7(2-(benzylsulfanyl)-3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-diene)


